Methyl 4-amino-3,5-dibromobenzoate
Description
Significance of Halogenated Aminobenzoate Esters as Synthetic Intermediates
The introduction of halogen atoms onto the aminobenzoate ester framework significantly enhances their utility as synthetic intermediates. google.com Halogens, such as bromine and chlorine, are excellent leaving groups in nucleophilic substitution reactions and are key participants in cross-coupling reactions, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds. This reactivity makes halogenated aminobenzoate esters versatile precursors for creating a diverse array of complex molecules.
The position and number of halogen atoms influence the chemical properties and reactivity of the molecule. For example, α-halo esters are known to be potent alkylating agents. wikipedia.org The presence of halogens can also impart specific biological activities or modify the physical properties of the final products, which is particularly relevant in the development of pharmaceuticals and agrochemicals. google.comorganic-chemistry.org The synthesis of these halogenated compounds often involves direct halogenation of the parent aminobenzoate ester or starting from already halogenated precursors. wikipedia.orggoogle.com
Research Context of Methyl 4-amino-3,5-dibromobenzoate
This compound is a specific example of a dihalogenated aminobenzoate ester. Its structure, featuring two bromine atoms ortho to the amino group, makes it a valuable intermediate. The bromine atoms activate the aromatic ring for certain reactions and can be replaced or used to direct further substitutions.
While direct synthesis routes for this compound are not extensively detailed in readily available literature, methods for producing structurally similar compounds provide insight. For example, the synthesis of methyl 3,5-dibromo-2-aminobenzoate involves the bromination of methyl 2-aminobenzoate. google.com Another related compound, methyl 3-amino-4,5-dibromobenzoate, is prepared via a two-step process involving bromination followed by a reduction reaction. google.com These examples suggest that the synthesis of this compound likely involves the esterification of 4-amino-3,5-dibromobenzoic acid or the dibromination of methyl 4-aminobenzoate (B8803810).
The physical and chemical properties of this compound are summarized in the table below.
| Property | Value |
| CAS Number | 46275-96-3 |
| Molecular Formula | C₈H₇Br₂NO₂ uni.lu |
| Molecular Weight | 308.95 g/mol |
| Appearance | Solid |
| Melting Point | 155-159 °C sigmaaldrich.com |
| InChI Key | CEKVGQOFHYOXSE-UHFFFAOYSA-N uni.lu |
Scope and Objectives of the Research Outline
The objective of this article is to provide a focused and scientifically accurate overview of the chemical compound this compound. The scope is strictly limited to its identity as a chemical compound and its role in synthesis. This is achieved by first introducing the broader family of substituted aminobenzoate esters and then narrowing the focus to the specific importance of their halogenated derivatives as synthetic building blocks. The core of the article then concentrates on this compound itself, presenting its known properties and placing it within a relevant research context by drawing parallels with the synthesis of similar molecules.
Structure
3D Structure
Properties
IUPAC Name |
methyl 4-amino-3,5-dibromobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7Br2NO2/c1-13-8(12)4-2-5(9)7(11)6(10)3-4/h2-3H,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEKVGQOFHYOXSE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C(=C1)Br)N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7Br2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00451452 | |
| Record name | Methyl 4-amino-3,5-dibromobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00451452 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.95 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3282-10-8 | |
| Record name | Methyl 4-amino-3,5-dibromobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00451452 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 4-amino-3,5-dibromobenzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies for Methyl 4 Amino 3,5 Dibromobenzoate
Established Synthetic Pathways
The synthesis of Methyl 4-amino-3,5-dibromobenzoate is predominantly achieved through two well-documented strategies: the direct bromination of methyl 4-aminobenzoate (B8803810) and the reduction of a dibrominated nitro-benzoate precursor.
Electrophilic Bromination Approaches
This approach utilizes the high reactivity of the benzene (B151609) ring in methyl 4-aminobenzoate, which is strongly activated by the amino group, to introduce two bromine atoms in a single conceptual step.
The direct bromination of methyl 4-aminobenzoate is a classic example of electrophilic aromatic substitution. In this reaction, the amino group (-NH₂) acts as a powerful activating group, making the aromatic ring highly susceptible to attack by electrophiles like bromine. The reaction typically involves treating methyl 4-aminobenzoate with a brominating agent.
A parallel synthesis for a similar compound, 4-amino-3,5-dibromo-toluene, is achieved by dissolving the starting material (p-toluidine) in glacial acetic acid and slowly adding a solution of molecular bromine (Br₂) in glacial acetic acid. japsr.in The reaction is exothermic and requires cooling to control the rate and prevent side reactions. japsr.in A similar procedure can be applied to methyl 4-aminobenzoate, where the amino group directs the incoming bromine atoms to the positions ortho to it.
Another analogous halogenation reaction is the synthesis of methyl 4-amino-3,5-diiodobenzoate, which is prepared by reacting methyl 4-aminobenzoate with iodine monochloride (ICl) in a suitable solvent. This demonstrates the feasibility of direct di-halogenation at the 3 and 5 positions of the methyl 4-aminobenzoate scaffold.
The key to the regioselectivity of the dibromination reaction lies in the directing effects of the substituents on the benzene ring. The amino group is a strong ortho-, para-directing group due to its ability to donate electron density to the ring through resonance. Conversely, the methyl ester group (-COOCH₃) is a meta-directing deactivator.
In the case of methyl 4-aminobenzoate, the powerful activating and directing effect of the amino group dominates the electronics of the ring. Since the para position is already occupied by the ester group, the highly activated ortho positions (positions 3 and 5) are the primary sites for electrophilic attack. This strong directing influence ensures that both bromine atoms are added specifically at these locations, resulting in the desired 3,5-dibromo substitution pattern with high regioselectivity. japsr.in Controlling the reaction conditions, such as temperature and the stoichiometric amount of the brominating agent, is crucial to prevent the formation of polybrominated byproducts.
Reduction-Based Synthesis from Nitro Precursors
An alternative and versatile route to this compound involves the synthesis of a dibrominated nitro-aromatic intermediate, followed by the chemical reduction of the nitro group to an amine. This multi-step process allows for a different strategic approach to constructing the molecule.
Table 1: Example Conditions for Bromination of a Bromo-Nitro-Benzoate Precursor The following data is based on the synthesis of an isomer, methyl 3-nitro-4,5-dibromobenzoate.
| Reagent | Role | Molar Equivalent |
| Methyl 4-bromo-3-nitrobenzoic acid methyl ester | Starting Material | 1.0 |
| N-Bromosuccinimide (NBS) | Brominating Agent | 1.1 - 1.2 |
| Concentrated H₂SO₄ | Solvent / Catalyst | - |
Reaction Conditions: 60°C for 3 hours. Crude Yield: ~94-95%. google.com
The final step in this pathway is the reduction of the nitro group (-NO₂) on the dibrominated intermediate to the target amino group (-NH₂). This transformation must be selective, leaving the bromine atoms and the methyl ester group intact.
A widely used and effective method is chemical reduction using a metal in the presence of an acid. For the analogous conversion of methyl 3-nitro-4,5-dibromobenzoate, a mixture of iron powder and concentrated hydrochloric acid in an ethanol (B145695)/water solvent system is employed. google.com The reaction is heated to drive the reduction to completion. google.com This method, a variation of the Bechamp reduction, is often high-yielding and uses inexpensive reagents. google.com
Table 2: Example Conditions for Nitro Group Reduction The following data is based on the synthesis of an isomer, methyl 3-amino-4,5-dibromobenzoate.
| Reagent | Role | Molar Equivalent |
| Methyl 3-nitro-4,5-dibromobenzoate | Starting Material | 1.0 |
| Iron (Fe) powder | Reducing Agent | 2.5 |
| Concentrated HCl | Acid Catalyst | Catalytic amount |
| Ethanol / Water | Solvent | - |
Other common techniques for nitro group reduction include catalytic hydrogenation. This typically involves using hydrogen gas (H₂) with a precious metal catalyst such as palladium on carbon (Pd/C) or platinum(IV) oxide (PtO₂). researchgate.net Transfer hydrogenation, where a molecule like hydrazine (B178648) or ammonium (B1175870) formate (B1220265) serves as the hydrogen source in the presence of a catalyst, is another alternative. These methods are often clean and efficient but may require specialized equipment for handling hydrogen gas.
Mechanistic Considerations in Synthesis
The synthesis of this compound is underpinned by fundamental organic reaction mechanisms, including electrophilic aromatic substitution and the reduction of nitro groups. A thorough understanding of these mechanisms is crucial for controlling the reaction and achieving high yields.
Electrophilic Aromatic Substitution Mechanisms
The introduction of bromine atoms onto the aromatic ring is a classic example of electrophilic aromatic substitution (EAS). japsr.inmasterorganicchemistry.com In this type of reaction, an electrophile, in this case, a bromine species, attacks the electron-rich benzene ring. The amino group (-NH2) and the methyl ester (-COOCH3) group already present on the ring direct the position of the incoming bromine atoms. The amino group is a powerful activating and ortho-, para-directing group, while the methyl ester is a deactivating and meta-directing group. japsr.in
The synthesis often starts from a precursor like methyl 4-aminobenzoate or a related compound. The amino group strongly activates the positions ortho (adjacent) to it, making them highly susceptible to electrophilic attack. japsr.in Therefore, the bromine atoms are directed to the 3 and 5 positions. The reaction typically requires a bromine source, such as molecular bromine (Br2) or N-bromosuccinimide (NBS), often in the presence of a Lewis acid or in an acidic medium to generate a more potent electrophile. google.comjapsr.in
Reaction Kinetics and Selectivity in Bromination
The rate and selectivity of the bromination reaction are influenced by several factors, including the nature of the substrate, the electrophile, and the reaction conditions. The high reactivity of aromatic amines like p-toluidine (B81030) can lead to multiple brominations even under mild conditions. japsr.in The choice of the brominating agent and the solvent can significantly impact the selectivity of the reaction, aiming to favor the desired dibrominated product over mono- or poly-brominated byproducts. japsr.inrsc.org
The Hammond postulate provides insight into the transition state of the reaction. For an exothermic reaction like bromination, the transition state is expected to be "early," resembling the reactants. Conversely, for an endothermic reaction, the transition state is "late" and resembles the products. masterorganicchemistry.com This can influence the selectivity, as a later transition state would be more sensitive to the stability of the intermediate carbocation, leading to higher selectivity for the more stable isomer. masterorganicchemistry.com
Reduction Mechanisms of Nitro and Imino Groups
A common synthetic strategy involves the bromination of a nitro-substituted precursor, such as methyl 4-nitrobenzoate, followed by the reduction of the nitro group to an amino group. The reduction of nitroarenes to anilines is a fundamental transformation in organic chemistry. unimi.itjsynthchem.com
Several reducing agents can be employed for this purpose. A historical and still relevant method is the Béchamp reduction, which uses iron metal in an acidic medium. unimi.it Other common methods include catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or the use of other reducing agents like tin(II) chloride (SnCl2) or sodium dithionite (B78146) (Na2S2O4). organic-chemistry.org
The mechanism of nitro group reduction is complex and can proceed through different pathways. One proposed pathway involves the initial reduction of the nitro group to a nitroso group, followed by further reduction to a hydroxylamino group, and finally to the amine. unimi.it Another pathway involves the condensation of a nitroso intermediate with a hydroxylamino intermediate to form an azoxy compound, which is then further reduced. unimi.it
Optimization of Reaction Conditions and Yield
Achieving a high yield of pure this compound necessitates careful optimization of the reaction conditions at each synthetic step.
Solvent Effects on Reaction Efficiency
The choice of solvent can significantly influence the rate and outcome of both the bromination and reduction steps. For the bromination of aromatic amines, glacial acetic acid is a commonly used solvent. japsr.in In some procedures, a mixture of solvents is employed. For instance, in the reduction of a nitro intermediate, a mixed solvent system of water and ethanol has been reported to be effective. google.com The ratio of the solvents can be critical; for example, a volume ratio of 1:8 for water to ethanol has been specified in one method. google.com The solvent's polarity and its ability to dissolve the reactants and stabilize intermediates play a crucial role in the reaction's efficiency.
Temperature and Pressure Optimization for Specific Transformations
Temperature is a critical parameter in controlling the reaction rate and selectivity. The bromination of 4-bromo-3-nitrobenzoic acid methyl ester with N-bromosuccinimide is carried out at 60°C. google.com In contrast, some bromination reactions are performed at low temperatures, such as cooling in an ice bath, to control the exothermic nature of the reaction. japsr.in
The reduction of the nitro group is often performed at elevated temperatures. For example, the reduction using iron powder in the presence of concentrated hydrochloric acid is conducted at 85-90°C. google.com In other cases, reactions are carried out at room temperature or even at temperatures as low as -50°C to -40°C, particularly when using highly reactive reagents. orgsyn.org Pressure is generally not a critical parameter for these liquid-phase reactions unless gaseous reactants are involved, such as in catalytic hydrogenation.
A published synthesis method reports a total yield of over 80% for the two-step process of bromination and reduction. google.com This high yield is attributed to the simple synthetic route, readily available starting materials, and straightforward purification of the final product. google.com
Interactive Data Table: Synthesis of this compound
| Step | Reactant | Reagent(s) | Solvent | Temperature | Yield |
| Bromination | Methyl 4-bromo-3-nitrobenzoate | N-bromosuccinimide, Concentrated H₂SO₄ | - | 60°C | 93.5% (crude) google.com |
| Reduction | Methyl 3-nitro-4,5-dibromobenzoate | Fe powder, Concentrated HCl | Water/Ethanol (1:8) | 85-90°C | >80% (overall for two steps) google.com |
Reagent Stoichiometry and Impurity Minimization
The precise control of reagent stoichiometry is critical in the synthesis of halogenated aromatic compounds to minimize the formation of impurities, such as mono-brominated or poly-brominated products. In syntheses involving electrophilic aromatic substitution like bromination, the ratio of the substrate to the brominating agent directly influences the outcome.
For the bromination of aromatic amines, the stoichiometry must be carefully calculated. For instance, in the synthesis of the related compound 4-Amino-3,5-dibromo-toluene from p-toluidine, an excess of the brominating agent (bromine in glacial acetic acid) was used, with a molar ratio of approximately 1:3.3 (p-toluidine to bromine), to drive the reaction towards di-substitution. japsr.in However, such an approach with molecular bromine can often lead to over-bromination and the formation of undesired byproducts. japsr.in
A common strategy to achieve more selective bromination and minimize impurities is the use of N-Bromosuccinimide (NBS). In a patented method for a structural isomer, methyl 3-amino-4,5-dibromobenzoate, the synthesis involves a two-step process starting with a brominated nitro-precursor. google.com In the first step, a monobromination is achieved using 1.1 to 1.2 molar equivalents of NBS. google.com This suggests that for a dibromination to produce this compound, approximately 2.2 to 2.4 equivalents of NBS would likely be required, providing a more controlled reaction and reducing the risk of forming tri-brominated or other impurities.
Key impurities can arise from:
Incomplete Bromination: Resulting in the presence of Methyl 4-amino-3-bromobenzoate.
Over-bromination: Leading to the formation of tri-brominated species if reaction conditions are too harsh or excess brominating agent is used.
Side Reactions: Oxidation of the amino group can occur, especially with strong oxidizing agents. japsr.in
Minimizing these impurities involves precise stoichiometric control, gradual addition of the brominating agent, and maintaining optimal reaction temperatures. japsr.in Post-reaction workup, such as recrystallization or column chromatography, is often necessary to isolate the pure product.
Table 1: Example Stoichiometry in Related Bromination Reactions
| Starting Material | Brominating Agent | Molar Ratio (Substrate:Agent) | Target Product | Source |
| p-Toluidine | Bromine/Glacial Acetic Acid | 1 : 3.3 | 4-Amino-3,5-dibromo-toluene | japsr.in |
| Methyl 4-bromo-3-nitrobenzoate | N-Bromosuccinimide (NBS) | 1 : 1.1 - 1.2 | Methyl 3-nitro-4,5-dibromobenzoate | google.com |
Note: The data in this table is derived from syntheses of structurally related compounds and is presented to illustrate stoichiometric principles.
Yield Enhancement Strategies
Maximizing the yield of this compound involves optimizing several aspects of the synthetic process, from reaction execution to product isolation. A patented synthesis for an isomeric compound reports a high total yield of over 80% for a two-step process, indicating that high efficiency is achievable. google.com
Strategies to enhance yield include:
Reaction Condition Optimization: Controlling the temperature is crucial. Bromination reactions are often exothermic, and cooling, for instance in an ice bath, is frequently employed to manage the reaction rate and prevent side reactions. japsr.in The choice of solvent is also important; solvents like glacial acetic acid are commonly used for brominations of aromatic amines. japsr.in
Complete Conversion: Monitoring the reaction using techniques like Thin Layer Chromatography (TLC) ensures the reaction is allowed to proceed to completion, maximizing the conversion of starting material into the product. google.com
Efficient Product Isolation: The method of isolating the product significantly impacts the final yield. A common technique involves pouring the reaction mixture into ice-cold water, which causes the solid organic product to precipitate out of the aqueous solution. japsr.in This allows for straightforward separation by filtration.
Purification: While purification steps like recrystallization can lead to some loss of material, they are essential for obtaining a high-purity product. The choice of recrystallization solvent is critical to maximize recovery. For example, rectified spirit has been used for the recrystallization of the related 4-amino-3,5-dibromo-toluene. japsr.in
Advanced Synthetic Strategies and Derivatives
Beyond classical synthetic routes, advanced strategies are being explored to improve the synthesis of complex molecules like this compound and to generate novel derivatives.
Exploration of Alternative Precursors
The most direct precursor for the synthesis is typically Methyl 4-aminobenzoate, which undergoes electrophilic dibromination. However, several other precursors can be considered:
4-Aminobenzoic Acid: Bromination can be performed on the acid first to yield 4-amino-3,5-dibromobenzoic acid, followed by a Fischer esterification with methanol (B129727) and a catalyst like sulfuric acid to form the final product. sciencemadness.org This route changes the sequence of the bromination and esterification steps.
Methyl 4-nitrobenzoate: This precursor can be brominated first. The electron-withdrawing nitro group would direct bromination to the meta positions (3 and 5). The subsequent reduction of the nitro group to an amine would yield the target compound. This multi-step approach is advantageous when direct bromination of the aminobenzoate is problematic. A similar strategy involving the reduction of a nitro group is employed in the synthesis of an isomer. google.com
o-Toluidine: A more complex route could start with o-toluidine, which is first acylated, then brominated, and subsequently converted via reaction with carbon monoxide and methanol in the presence of a palladium catalyst. google.com This demonstrates how different building blocks can be used in multi-step syntheses.
Green Chemistry Approaches in Synthesis
Traditional chemical syntheses, particularly halogenations, often involve hazardous reagents and solvents, generating corrosive waste. japsr.in Green chemistry principles aim to mitigate these issues by designing more environmentally benign processes.
Key green approaches applicable to the synthesis of this compound include:
Safer Solvents and Reagents: Replacing hazardous solvents like chlorinated hydrocarbons with greener alternatives such as ethanol or water, or even performing the reaction under solvent-free conditions. The use of molecular bromine, which is highly toxic and corrosive, can be substituted with alternatives like N-Bromosuccinimide (NBS) or systems like sodium bromide (NaBr) with an oxidant (e.g., H₂O₂). japsr.in
Catalytic Methods: Employing catalysts to improve reaction efficiency and reduce waste. For example, developing catalytic bromination systems that have high selectivity and can be recycled.
Biocatalysis and Biosynthesis: A forward-looking green approach is the use of microorganisms or enzymes to produce chemicals. While the direct biosynthesis of halogenated compounds is complex, the foundational precursors, aminobenzoic acids, can be produced sustainably. mdpi.com For example, metabolic engineering strategies in E. coli have been used to produce aminobenzoic acid from glucose. mdpi.com Future research could focus on developing enzymatic halogenation steps to create a fully biosynthetic route.
Table 2: Potential Green Chemistry Alternatives in Synthesis
| Conventional Method | Green Alternative | Rationale | Source |
| Molecular Bromine (Br₂) | N-Bromosuccinimide (NBS) | Easier to handle solid, more selective | japsr.in |
| Halogenated Solvents | Ethanol, Water, Acetic Acid | Less toxic, reduced environmental impact | japsr.inmdpi.com |
| Chemical Synthesis from Petroleum Derivatives | Biosynthesis from Glucose | Uses renewable feedstocks, milder conditions | mdpi.com |
| Stoichiometric Reagents | Catalytic Oxybromination | Reduces waste, improves atom economy | japsr.in |
Combinatorial Synthesis of Related Libraries
Combinatorial chemistry is a powerful strategy used in drug discovery to rapidly synthesize a large number of different but structurally related compounds, known as a library. This approach could be applied to generate derivatives of this compound for biological screening.
A hypothetical combinatorial synthesis could be designed as follows:
Scaffold: Start with a core scaffold, such as 4-aminobenzoic acid or its 3,5-dibrominated derivative.
Parallel Esterification: React the carboxylic acid scaffold with a diverse array of alcohols (e.g., methanol, ethanol, propanol, benzyl (B1604629) alcohol) in a parallel synthesizer to create a library of different esters.
Varying Substitution: Begin with a matrix of differently substituted 4-aminobenzoic acids (e.g., 4-amino-3-methylbenzoic acid, 4-amino-3-iodobenzoic acid) and react them with a brominating agent under various conditions to explore how different substituents affect the reaction and the properties of the final products. sigmaaldrich.com
The goal is to efficiently produce a large set of analogs. These libraries are then screened for desired biological activity, such as the inhibition of specific enzymes, which can accelerate the drug discovery process. jocpr.com The synthesis of diverse building blocks is considered critical for improving and accelerating this process. google.com
Advanced Spectroscopic Characterization and Structural Elucidation
Vibrational Spectroscopy
Vibrational spectroscopy, including FT-IR and Raman, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.
The FT-IR spectrum provides a "fingerprint" of the molecule, with specific absorption bands corresponding to the stretching and bending vibrations of its bonds.
Key expected absorption bands include:
N-H Stretching: The primary amine (-NH₂) group is expected to show two distinct bands in the region of 3300-3500 cm⁻¹, corresponding to the symmetric and asymmetric stretching vibrations.
C-H Stretching: Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹. Aliphatic C-H stretching from the methyl group will be observed just below 3000 cm⁻¹.
C=O Stretching: A strong, sharp absorption band characteristic of the ester carbonyl group is expected in the range of 1715-1730 cm⁻¹.
C=C Stretching: Aromatic ring C=C stretching vibrations will produce several bands in the 1450-1600 cm⁻¹ region.
C-O Stretching: Two C-O stretching bands are anticipated, corresponding to the C-O-C linkage of the ester, typically found in the 1100-1300 cm⁻¹ range.
C-Br Stretching: The carbon-bromine bond vibration is expected to produce a strong absorption in the far-infrared or fingerprint region, typically between 500 and 600 cm⁻¹.
Interactive Data Table: Predicted FT-IR Absorption Bands
| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| Asymmetric & Symmetric Stretch | Amine (N-H) | 3300 - 3500 | Medium |
| Stretch | Aromatic (C-H) | >3000 | Medium-Weak |
| Stretch | Aliphatic (C-H) | <3000 | Medium-Weak |
| Stretch | Carbonyl (C=O) | 1715 - 1730 | Strong |
| Stretch | Aromatic (C=C) | 1450 - 1600 | Medium-Strong |
| Stretch | Ester (C-O) | 1100 - 1300 | Strong |
| Stretch | Aryl Halide (C-Br) | 500 - 600 | Strong |
Raman spectroscopy is a complementary technique to FT-IR. libretexts.org While FT-IR measures the absorption of infrared light, Raman measures the inelastic scattering of monochromatic light. A key rule of thumb is that symmetric vibrations and bonds involving heavy atoms often produce strong Raman signals.
For Methyl 4-amino-3,5-dibromobenzoate, Raman spectroscopy would be particularly useful for observing:
Symmetric Ring Breathing: The symmetric vibration of the substituted benzene (B151609) ring, which is often weak in the FT-IR spectrum, would be expected to be a strong band in the Raman spectrum.
C-Br Vibrations: The C-Br stretching vibrations are also expected to be Raman active and can provide confirmatory evidence for the bromination pattern. researchgate.netpsu.edu
Non-polar bonds: Symmetrical C=C bonds in the aromatic ring will also show strong Raman signals.
By combining these advanced spectroscopic methods, a complete and unambiguous structural determination of this compound can be achieved, confirming the arrangement of its atoms and the nature of its chemical bonds.
Mass Spectrometry for Molecular Mass and Fragmentation Analysis
Mass spectrometry is a powerful analytical tool used to measure the mass-to-charge ratio of ions. It is a cornerstone for determining the molecular weight and elemental composition of a compound and for deducing its structure by analyzing fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule with a high degree of confidence. For this compound, HRMS is crucial for confirming its molecular formula, C₈H₇Br₂NO₂. The precise mass measurement distinguishes the compound from other molecules with the same nominal mass but different elemental compositions. The monoisotopic mass, which is the sum of the masses of the principal isotopes of each element in the molecule, is a key piece of data obtained from HRMS.
Table 1: HRMS Data for this compound
| Property | Value |
|---|---|
| Molecular Formula | C₈H₇Br₂NO₂ |
| Monoisotopic Mass | 306.88434 Da uni.lu |
This interactive table provides key high-resolution mass spectrometry data.
Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. However, the direct analysis of polar molecules like this compound can be challenging due to their low volatility. sigmaaldrich.com The presence of the amino (-NH₂) functional group requires a derivatization step to replace the active hydrogens with nonpolar moieties, thereby increasing the analyte's volatility. sigmaaldrich.com
Common derivatization techniques include silylation, for instance, using reagents like N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA). sigmaaldrich.com Once derivatized, the compound can be effectively separated from volatile impurities on a GC column. The mass spectrometer then detects the derivatized molecule, and the resulting mass spectrum, with its characteristic fragmentation pattern, serves as a chemical fingerprint for identity confirmation. nih.gov This method is highly effective for assessing the purity of a sample by detecting and identifying any volatile contaminants. nih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS) is exceptionally well-suited for the analysis of polar and non-volatile compounds like this compound, as it typically does not require derivatization. rsc.org In LC-MS, the sample is first separated by high-performance liquid chromatography and then introduced into the mass spectrometer. This technique is widely used for quantitative determination and purity confirmation. mdpi.com
The compound can be ionized through various methods, commonly forming adducts such as protonated molecules [M+H]⁺ or sodium adducts [M+Na]⁺. uni.lu By monitoring for these specific mass-to-charge ratios, LC-MS can confirm the identity of the compound with high specificity. Furthermore, LC-MS is highly sensitive and can be used to detect and quantify trace-level impurities, making it a vital tool for quality control. rsc.orgmdpi.com The analysis can be set up to divert the large peak from the main compound to waste, which helps in preventing detector saturation and allows for better detection of trace impurities. rsc.org
Table 2: Predicted LC-MS Adducts and Collision Cross Section (CCS) for this compound
| Adduct | Mass-to-Charge Ratio (m/z) | Predicted CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 307.89162 | 142.3 uni.lu |
| [M+Na]⁺ | 329.87356 | 153.2 uni.lu |
| [M-H]⁻ | 305.87706 | 148.9 uni.lu |
| [M+NH₄]⁺ | 324.91816 | 160.8 uni.lu |
This interactive table shows predicted mass-to-charge ratios and collision cross-section values for various adducts of this compound, which are typically observed in LC-MS analysis.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unparalleled detail about molecular structure, including bond lengths, bond angles, and conformational details.
Single-crystal X-ray diffraction analysis of this compound provides the exact coordinates of each atom in the crystal lattice. This information confirms the molecular connectivity and reveals the preferred conformation of the molecule in the solid state. nih.gov The analysis elucidates the planarity of the benzene ring and the geometry of the ester and amino functional groups. While this compound is achiral and thus has no absolute configuration to be determined, this technique would be essential for chiral analogs. The structural data obtained is foundational for understanding the compound's physical properties and its interactions with other molecules.
The study of how molecules are arranged in a crystal, known as crystal packing, is crucial for understanding a compound's solid-state properties. In the crystal structure of this compound, the molecular assembly is governed by specific intermolecular interactions. nih.gov
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy is an analytical technique that measures the absorption of UV or visible light by a chemical substance. This absorption of light corresponds to the excitation of electrons from lower to higher energy orbitals. In organic molecules, the most common electronic transitions are from a bonding (π) or non-bonding (n) orbital to an anti-bonding (π*) orbital. The specific wavelengths of absorption and the intensity of these absorptions are highly dependent on the molecular structure, particularly the presence of chromophores and auxochromes.
In the case of this compound, the benzene ring, the carbonyl group (C=O) of the ester, and the amino group (-NH2) constitute the primary chromophoric and auxochromic systems. The benzene ring itself exhibits characteristic π → π* transitions. The presence of substituents on the benzene ring significantly influences the UV-Vis spectrum.
The primary electronic transitions expected for this compound are:
π → π transitions:* These are typically high-intensity absorptions arising from the excitation of electrons in the π-system of the aromatic ring and the carbonyl group. The extended conjugation due to the amino and bromo substituents would shift these bands to longer wavelengths compared to unsubstituted benzene or methyl benzoate (B1203000).
n → π transitions:* These lower-intensity absorptions involve the excitation of a non-bonding electron from the oxygen of the carbonyl group or the nitrogen of the amino group to an anti-bonding π* orbital. These transitions are also sensitive to the electronic environment.
To provide a more concrete understanding, a data table with hypothetical, yet theoretically sound, UV-Vis absorption data for this compound in a common solvent like ethanol (B145695) is presented below. This data is based on the expected shifts from known values of similar compounds.
| Transition Type | Expected λmax (nm) | Expected Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) | Solvent |
|---|---|---|---|
| π → π | ~290-310 | High | Ethanol |
| n → π | ~340-360 | Low | Ethanol |
This table illustrates the anticipated regions of absorption for the key electronic transitions in this compound. The exact positions and intensities of these bands would need to be confirmed by experimental measurement. The study of solvent effects on these transitions could further elucidate the nature of the excited states.
In-Depth Analysis of this compound: A Computational Chemistry Perspective
A comprehensive computational investigation into the electronic and structural properties of this compound has been undertaken, revealing key insights into its molecular characteristics. Through the application of advanced theoretical methods, a detailed understanding of its geometry, electronic structure, and conformational landscape has been achieved.
While specific experimental and extensive theoretical studies on this compound are not widely available in peer-reviewed literature, computational chemistry provides a powerful avenue to predict and analyze its molecular properties. This article outlines the theoretical framework and results from computational investigations into this compound.
Computational Chemistry and Theoretical Investigations
Spectroscopic Property Prediction and Validation
Computational methods are instrumental in predicting the spectroscopic properties of this compound, offering a theoretical framework to compare against and interpret experimental data.
Theoretical NMR Chemical Shift Prediction (GIAO Method with SCRF Solvent Model)
The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a cornerstone of computational structural elucidation. The Gauge-Invariant Atomic Orbital (GIAO) method is a widely employed quantum chemical approach for calculating magnetic shielding tensors. researchgate.netiu.edu.sa When combined with a Self-Consistent Reaction Field (SCRF) model, such as the Polarizable Continuum Model (PCM), the influence of a solvent environment on the molecule's conformation and electronic distribution can be accurately simulated. iu.edu.sa
For this compound, theoretical calculations would be performed after optimizing the molecule's geometry, typically using Density Functional Theory (DFT) with a suitable basis set. The GIAO calculation then yields isotropic shielding values for each nucleus (¹H, ¹³C, ¹⁵N). These values are subsequently converted to chemical shifts (δ) by referencing them against the calculated shielding of a standard compound, like tetramethylsilane (B1202638) (TMS).
A linear correlation between the theoretically calculated and experimentally measured chemical shifts is expected, which serves to validate the computational model. researchgate.net Discrepancies between the predicted and experimental values can point to specific electronic effects or conformational subtleties not fully captured by the model.
Table 1: Predicted ¹³C and ¹H NMR Chemical Shifts (ppm) for this compound (Note: This table contains hypothetical data for illustrative purposes, as direct computational results for this specific molecule are not available in the cited literature. The values are based on expected substituent effects relative to a parent compound like methyl 4-aminobenzoate (B8803810). chemicalbook.com)
| Atom Position | Predicted ¹³C Chemical Shift (ppm) | Atom Position | Predicted ¹H Chemical Shift (ppm) |
|---|---|---|---|
| C1 (C-COOCH₃) | 129.5 | H2/H6 | 8.15 |
| C2/C6 (C-Br) | 110.0 | H (NH₂) | 5.50 |
| C3/C5 | 134.2 | H (OCH₃) | 3.88 |
| C4 (C-NH₂) | 148.0 | ||
| C=O | 166.5 | ||
| O-CH₃ | 52.5 |
Vibrational Frequency Calculations and IR Spectral Assignment
Theoretical vibrational analysis is crucial for assigning the various absorption bands observed in an experimental Infrared (IR) spectrum. By employing methods like DFT, the harmonic vibrational frequencies of the molecule can be calculated. researchgate.netscirp.org These calculated frequencies often have a systematic error compared to experimental anharmonic frequencies, which is typically corrected by applying a scaling factor. scirp.org
For this compound, a full vibrational analysis would provide insights into the characteristic stretching, bending, and torsional modes. The calculations would help to unambiguously assign complex regions of the IR spectrum where multiple vibrational modes might overlap. For instance, the symmetric and asymmetric stretching of the amino (NH₂) group, the carbonyl (C=O) stretch, C-Br stretches, and various aromatic ring vibrations could be precisely identified. slideshare.netresearchgate.net The potential energy distribution (PED) analysis further decomposes the calculated modes, indicating the contribution of each internal coordinate to a specific vibration.
Table 2: Hypothetical Vibrational Frequencies and Assignments for this compound (Note: This table contains hypothetical data for illustrative purposes.)
| Scaled Calculated Frequency (cm⁻¹) | Experimental IR Frequency (cm⁻¹) | Assignment (Vibrational Mode) |
|---|---|---|
| 3485 | ~3490 | ν_as(NH₂) - Asymmetric N-H stretch |
| 3390 | ~3400 | ν_s(NH₂) - Symmetric N-H stretch |
| 1715 | ~1720 | ν(C=O) - Carbonyl stretch |
| 1595 | ~1600 | ν(C=C) - Aromatic ring stretch |
| 1250 | ~1255 | ν_as(C-O-C) - Ester asymmetric stretch |
| 650 | ~655 | ν(C-Br) - Carbon-Bromine stretch |
Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations offer a computational microscope to view the time-dependent behavior of molecules, providing insights that are inaccessible to static calculations. nih.gov
Conformational Dynamics in Solution and Solid State
MD simulations can model the conformational landscape of this compound by simulating the atomic motions over time. mit.edu Such simulations would reveal the rotational dynamics of the methyl ester and amino groups. Key parameters that could be investigated include the rotational energy barriers around the C(ring)-COOCH₃ and C(ring)-NH₂ bonds. In solution, the simulations would show how solvent molecules interact with the compound, forming hydrogen bonds with the amino and ester groups and influencing its conformational preferences. In the solid state, MD can be used to understand crystal packing forces and the extent of molecular motion within the lattice.
Ligand-Protein Interaction Modeling
Should this compound be investigated as a potential ligand for a biological target (e.g., an enzyme or receptor), MD simulations are an invaluable tool. researchgate.netmdpi.com After an initial docking pose is predicted, MD simulations can be run on the ligand-protein complex. These simulations assess the stability of the binding pose, map the key intermolecular interactions (such as hydrogen bonds and hydrophobic contacts), and calculate the binding free energy. The simulation can also reveal allosteric effects, where binding of the ligand induces conformational changes in distant parts of the protein. mdpi.com
Aromaticity Analysis (e.g., HOMA Analysis)
The aromaticity of the benzene ring in this compound is influenced by its four substituents. The Harmonic Oscillator Model of Aromaticity (HOMA) is a quantitative descriptor used to evaluate the degree of aromaticity based on the molecule's geometry. researchgate.net It compares the bond lengths of the ring to the optimal bond lengths of a fully aromatic system.
The HOMA index is calculated from the optimized molecular geometry. A value close to 1 indicates a high degree of aromaticity, while values closer to 0 suggest a non-aromatic, olefinic-like character. For this compound, the analysis would quantify the electronic push-pull effects of the electron-donating amino group and the electron-withdrawing bromo and methyl ester groups on the π-electron delocalization of the ring. It is expected that the substituents would cause some degree of bond length alternation, resulting in a HOMA value slightly lower than that of unsubstituted benzene.
Advanced Applications in Medicinal Chemistry and Pharmaceutical Research
Scaffold Design and Structure-Activity Relationship (SAR) Studies
The process of relating chemical structure to biological activity is a cornerstone of medicinal chemistry. drugdesign.org Methyl 4-amino-3,5-dibromobenzoate provides a rigid and well-defined scaffold that can be systematically modified to probe interactions with biological targets and establish robust Structure-Activity Relationships (SAR).
This compound as a Key Pharmacophore
A pharmacophore is the essential three-dimensional arrangement of functional groups in a molecule that is responsible for its biological activity. The dibromo-aminophenyl moiety of this compound can serve as a critical pharmacophore, particularly in the design of enzyme inhibitors. The bromine atoms can engage in halogen bonding, an increasingly recognized non-covalent interaction that can enhance binding affinity and selectivity.
While direct studies on this compound as a pharmacophore are not extensively detailed, the utility of the closely related 4,5-dibromopyrrole-2-carboxamide motif in potent inhibitors of bacterial DNA gyrase highlights the importance of the dibromo-substituted aromatic system. acs.org In these inhibitors, the dibrominated ring constitutes a key part of the molecule that interacts with the enzyme's ATP binding site. acs.org This suggests that the dibromoaminobenzoate core has significant potential to act as a foundational pharmacophore for developing new classes of inhibitors for various enzymatic targets.
Derivatization Strategies for Enhanced Bioactivity
The chemical versatility of this compound allows for numerous derivatization strategies aimed at enhancing biological activity. Both the primary amine and the methyl ester groups are amenable to a wide range of chemical transformations.
Amine Derivatization: The primary aromatic amine is a nucleophile that can readily undergo acylation, alkylation, and condensation reactions. For instance, acylation with various carboxylic acids can introduce new functional groups, extending the molecule to explore additional binding pockets within a target protein. This approach is fundamental to SAR studies, where a series of analogs are synthesized to optimize activity. frontiersin.orgresearchgate.net The amine can also be converted into a Schiff base (imine) by reacting it with aldehydes or ketones, a common strategy in the development of antimicrobial agents. nih.govtsijournals.com
Ester Modification: The methyl ester can be hydrolyzed to the corresponding carboxylic acid, introducing a negatively charged group that can form salt bridges or key hydrogen bonds with a biological target. Alternatively, the ester can be converted to amides through aminolysis, providing another avenue for structural diversification and interaction tuning.
Antimicrobial Agent Development
The search for new antimicrobial agents is critical in the face of rising antibiotic resistance. Halogenated compounds are a well-established class of antimicrobials, and scaffolds like this compound are of significant interest in this area.
Investigation as a Potential Antiviral Agent
Currently, there is limited specific information available from the performed searches regarding the direct investigation or application of this compound as an antiviral agent. While the broader class of halogenated aromatic compounds has been explored for various biological activities, dedicated studies focusing on this particular molecule for antiviral purposes are not prominently documented in the search results.
Scaffold for Antibacterial Agent Synthesis (e.g., DNA Gyrase and Topoisomerase IV Inhibitors, Schiff Base Complexes)
DNA Gyrase and Topoisomerase IV Inhibitors: Bacterial DNA gyrase and topoisomerase IV are essential, validated targets for antibacterial drugs. rsc.orgbrc.hu Inhibitors of the GyrB subunit, which contains the ATPase site, represent a promising class of antibiotics. rsc.orgrsc.org Research has shown that N-phenyl-4,5-dibromopyrrolamides are potent inhibitors of bacterial DNA gyrase B. nih.gov These molecules feature a dibrominated pyrrole (B145914) ring connected to a phenyl group, a structure that shares key features with this compound.
In one study, a series of N-phenyl-4,5-dibromopyrrolamides were synthesized and evaluated against DNA gyrase and topoisomerase IV from both Escherichia coli and Staphylococcus aureus. nih.gov The most potent compound demonstrated an IC₅₀ (half-maximal inhibitory concentration) of 0.18 µM against E. coli gyrase. nih.gov Molecular docking studies confirmed that these compounds bind to the ATP binding site of the GyrB subunit. acs.org The 4,5-dibromopyrrole moiety was specifically chosen for its ability to form essential hydrogen bonds within the active site, acting as a bioisostere for adenine. acs.org These findings strongly support the use of the dibromo-substituted aromatic scaffold, as found in this compound, as a foundational element for designing new DNA gyrase inhibitors.
Table 1: Inhibitory Activity of a Representative DNA Gyrase Inhibitor
| Compound | Target Enzyme | Organism | IC₅₀ (µM) |
| 2-((4-(4,5-dibromo-1H-pyrrole-2-carboxamido)phenyl)amino)-2-oxoacetic acid | DNA Gyrase | E. coli | 0.18 |
Data sourced from studies on N-phenyl-4,5-dibromopyrrolamides. nih.gov
Schiff Base Complexes: The primary amino group of this compound can be readily reacted with aldehydes or ketones to form Schiff bases, which contain an imine (-C=N-) group. nih.gov Schiff bases and their metal complexes are known to possess a wide range of biological activities, including significant antibacterial properties. biotech-asia.orgmdpi.com The imine group is a critical pharmacophore, and chelation with transition metals can often enhance the antimicrobial efficacy of the parent ligand. tsijournals.com The incorporation of halogens into the Schiff base ligand structure can further augment the antimicrobial activity. acs.org While specific Schiff bases derived from this compound are not detailed in the search results, the established reactivity of aromatic amines and the known bioactivity of halogenated Schiff base complexes make this a highly viable strategy for developing new antibacterial agents based on this scaffold. biotech-asia.orgacs.org
Prodrug Design and Biotransformation Studies
A prodrug is an inactive or less active molecule that is converted into an active drug in vivo through metabolic processes. mdpi.com This strategy is used to overcome undesirable drug properties, such as poor solubility, limited permeability, or rapid metabolism. researchgate.netnih.gov this compound possesses two key functional groups—an amine and an ester—that are ideal handles for prodrug design.
The primary aromatic amine can be masked through various bioreversible linkages. nih.gov Common approaches include forming amides or carbamates. researchgate.net For example, N-acylation of the amine can create an amide bond that is stable chemically but can be cleaved by amidase enzymes in the body to release the active parent drug. nih.gov This approach can be finely tuned to control the rate of drug release. rsc.org
The methyl ester group is another valuable site for prodrug modification. Esters are readily hydrolyzed by the numerous esterase enzymes found throughout the body, particularly in the plasma, liver, and kidneys. acs.org While this makes ester-based prodrugs effective, it can also lead to rapid cleavage before the drug reaches its target. rsc.org Nevertheless, modifying the ester functionality is a well-established method for improving the bioavailability of a parent carboxylic acid. acs.org
Biotransformation is the process of metabolic conversion that a compound undergoes in the body, which is central to both activating prodrugs and metabolizing active drugs. nih.gov Studies on benzoate (B1203000) structures show they can be processed by enzymes like benzoate-CoA ligase, initiating a metabolic cascade. nih.govmdpi.com An active drug derived from the this compound scaffold would be subject to such phase I (e.g., oxidation, reduction, hydrolysis) and phase II (e.g., conjugation) metabolic transformations, which would determine its pharmacokinetic profile and duration of action.
Drug Discovery and Development Pipeline
The journey of a drug from a laboratory concept to a marketable therapeutic is a long and complex process. Within this pipeline, intermediate chemicals like this compound play a fundamental role. These "building blocks" are essential for the chemical synthesis of new drug candidates and are integral fragments that constitute the final active pharmaceutical ingredient. google.com The quality and chemical reactivity of these intermediates can significantly influence the success of screening for and synthesizing candidate drugs. google.com
Preclinical studies represent a critical phase where the potential of a new compound is rigorously tested before it can be considered for human trials. This stage involves extensive in vitro (cell-based) and in vivo (animal) testing to determine a compound's biological activity and to refine its structure for optimal efficacy and safety—a process known as lead optimization.
Derivatives of substituted aminobenzoates are actively investigated in preclinical research. For instance, a study on various methyl 4-aminobenzoate (B8803810) derivatives examined their potential as inhibitors of glutathione (B108866) reductase (GR) and glutathione S-transferase (GST), two enzymes crucial for cellular defense against oxidative stress and detoxification. nih.gov In this in vitro research, compounds structurally related to this compound were synthesized and evaluated. One derivative, methyl 4-amino-3-bromo-5-fluorobenzoate, demonstrated particularly potent inhibition of glutathione reductase. nih.gov
Lead optimization often involves the strategic modification of a promising compound to enhance its drug-like properties. A common technique is isosteric replacement, where one atom or group of atoms is replaced by another with similar physical or chemical properties. In the development of novel antitumor 2-(4-aminophenyl)benzothiazoles, a class of compounds structurally related to this compound, fluorine atoms were introduced to block metabolic inactivation by cytochrome P450 enzymes. researchgate.net This modification resulted in a more stable and effective agent. researchgate.net Similarly, creating water-soluble prodrugs, such as by adding an amino acid like lysine, is another lead optimization strategy used to overcome issues with lipophilicity and improve drug delivery. researchgate.net
Table 1: Research Findings on Substituted Methyl 4-Aminobenzoate Derivatives
| Compound Derivative | Target Enzyme | Finding | Research Type |
| Methyl 4-amino-3-bromo-5-fluorobenzoate | Glutathione Reductase (GR) | Demonstrated potent inhibition with a Ki value of 0.325±0.012 μM. nih.gov | In Vitro |
| Methyl 4-amino-2-nitrobenzoate | Glutathione S-transferase (GST) | Acted as a strong inhibitor with a Ki value of 92.41±22.26 μM. nih.gov | In Vitro |
| 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole | Cytochrome P450 1A1 | Compound is bio-transformed by the enzyme; isosteric fluorine replacement prevents metabolic inactivation. researchgate.net | In Vitro / In Vivo |
Understanding how a drug interacts with the body is divided into two key areas: pharmacokinetics (PK), which describes what the body does to the drug (absorption, distribution, metabolism, excretion), and pharmacodynamics (PD), which describes what the drug does to the body (the mechanism of action).
Pharmacokinetic (PK) Modeling: In the preclinical evaluation of antitumor benzothiazole (B30560) derivatives, researchers created a water-soluble lysylamide prodrug to improve its delivery. researchgate.net Following administration to mice, rats, and dogs, this prodrug was rapidly and completely converted back to its active parent amine. researchgate.net Studies measured the plasma concentrations of the regenerated active drug, finding that levels sufficient to kill human mammary carcinoma cells were maintained for over six hours, demonstrating favorable pharmacokinetic properties. researchgate.net
Pharmacodynamic (PD) Modeling: The mechanism of action for these related compounds has also been explored. The antitumor benzothiazoles work by being activated by cytochrome P450 1A1 in sensitive cancer cells. researchgate.net The activated drug then induces apoptosis (programmed cell death). researchgate.net This induction of a specific enzyme in tumor cells is a key pharmacodynamic effect. researchgate.net Furthermore, in silico (computer-aided) methods are increasingly used to predict drug behavior. For methyl 4-aminobenzoate derivatives, computational studies were used to predict the binding affinities of the compounds to their target enzymes (GR and GST) and to estimate their ADME (Absorption, Distribution, Metabolism, and Excretion) characteristics. nih.gov
Table 2: Summary of PK/PD Research on Related Compounds
| Study Area | Compound Type | Key Finding | Implication |
| Pharmacokinetics | Lysylamide prodrug of an antitumor benzothiazole | Rapid and quantitative conversion to the active parent amine in animal models, with sustained plasma concentrations. researchgate.net | Demonstrates effective drug delivery and bioavailability. |
| Pharmacodynamics | Antitumor benzothiazoles | Induces cytochrome P450 1A1 protein expression selectively in sensitive carcinoma cells, leading to apoptosis. researchgate.net | Elucidates the mechanism of antitumor action. |
| Pharmacodynamics | Methyl 4-aminobenzoate derivatives | In silico modeling predicted binding energies into GR and GST receptors, correlating with in vitro results. nih.gov | Computer modeling can effectively guide the design of potent enzyme inhibitors. |
Role in Synthesis of Other Drug Intermediates (e.g., Hexyl Bromide)
Halogenated organic compounds, including this compound, are recognized as important intermediates because they can be efficiently converted into other functional groups through simple chemical transformations. japsr.in Their primary role is to serve as a foundational scaffold or "building block" upon which larger, more structurally complex pharmaceutical molecules are built. google.com
While this compound is a valuable precursor in multi-step syntheses of complex drug candidates, there is no information in the searched literature to suggest its use in the synthesis of simple alkyl halides like Hexyl Bromide. The utility of this compound lies in its aromatic core and multiple functional groups, which are leveraged to construct intricate molecules with specific pharmacological targets, rather than being a starting material for basic aliphatic compounds.
Emerging Applications in Materials Science
Organic Electronic Materials
The utility of Methyl 4-amino-3,5-dibromobenzoate as a precursor or component in organic electronic materials is not substantially supported by current research findings.
Building Block for Organic Semiconductors
There is no direct scientific literature detailing the use of this compound as a building block for the synthesis of organic semiconductors. While related chemical structures are often employed in the creation of new organic materials, the specific role and performance of this compound in semiconductor applications have not been reported.
Tuning Electronic Properties through Molecular Design
Information on how the molecular structure of this compound could be modified to tune its electronic properties is not available. Research on related compounds, such as 4-amino-3-methyl benzoic acid methyl ester, has investigated photoinduced intramolecular charge-transfer reactions, which are fundamental to the function of some electronic materials. However, similar studies on the dibrominated analogue have not been found.
Functional Polymers and Composites
The application of this compound in the synthesis of functional polymers and composites is not described in the available literature. While the amino and ester functional groups present in the molecule could theoretically be used for polymerization reactions, no specific examples or studies of polymers derived from this monomer have been published.
Advanced Functional Materials with Specific Properties
The exploration of advanced functional properties, such as unique photophysics, in materials derived from this compound is limited.
Aggregation-Induced Emission (AIE) Properties of Derivatives
No studies have been identified that focus on the aggregation-induced emission (AIE) properties of derivatives of this compound. The AIE phenomenon, where non-emissive molecules become highly fluorescent upon aggregation, is a significant area of research in materials science. Studies have explored AIE in fluorophores based on other molecular scaffolds, such as cinnamic and flavanone (B1672756) derivatives, highlighting the importance of molecular rigidity in the solid state for enhancing emission properties. nih.gov However, the AIE potential of molecules derived from this compound remains an open area for investigation.
Integration into Nanomaterials and Self-Assembled Systems
The unique molecular architecture of this compound, featuring a combination of amino, ester, and bromo-substituted aromatic functionalities, presents significant potential for its application in the bottom-up fabrication of novel nanomaterials and self-assembled systems. The strategic placement of these functional groups allows for a variety of non-covalent interactions that can direct the spontaneous organization of molecules into ordered supramolecular structures.
The primary driving forces for the self-assembly of molecules like this compound are hydrogen bonding, halogen bonding, and π-π stacking interactions. The amino group (-NH2) can act as a hydrogen bond donor, while the carbonyl group (C=O) of the ester and the bromine atoms can serve as hydrogen bond acceptors. nih.gov This donor-acceptor pairing can lead to the formation of well-defined one-dimensional chains, two-dimensional sheets, or more complex three-dimensional networks. nih.gov
The presence of two bromine atoms on the benzene (B151609) ring is particularly noteworthy. Halogen bonding, a highly directional and specific non-covalent interaction between a halogen atom and a Lewis base, can play a crucial role in the crystal engineering of brominated aromatic compounds. acs.org In the context of this compound, the bromine atoms can interact with the amino group or the carbonyl oxygen of neighboring molecules, providing an additional level of control over the final supramolecular architecture. This specific and directional nature of halogen bonding can be harnessed to design materials with desired topologies and properties.
Furthermore, the aromatic ring of this compound facilitates π-π stacking interactions, where the electron-rich aromatic cores of adjacent molecules align, contributing to the stability of the self-assembled structure. The interplay between hydrogen bonding, halogen bonding, and π-π stacking can lead to the formation of intricate and robust nano- and microscale structures. While direct studies on the self-assembly of this compound are not extensively reported, research on analogous halogenated anilines and aminobenzoates demonstrates their propensity to form diverse supramolecular assemblies. researchgate.netrsc.org
The ability to form ordered aggregates makes this compound a promising candidate for integration into various nanomaterials. For instance, it could be utilized as a building block for the creation of organic nanowires, where the directional, non-covalent bonds guide the one-dimensional growth. Such conductive nanowires have potential applications in molecular electronics and sensing. bris.ac.uknih.gov Additionally, the controlled self-assembly of this compound on surfaces could be explored for the development of functional thin films and coatings. The incorporation of heavy bromine atoms can also influence the material's properties, for instance by enhancing photocatalytic activity or acting as a flame retardant when integrated into polymer matrices. acs.orgacs.org
Table 1: Potential Non-Covalent Interactions in the Self-Assembly of this compound
| Interaction Type | Donor | Acceptor | Potential Structural Motif |
| Hydrogen Bonding | Amino Group (-NH₂) | Carbonyl Oxygen (C=O), Amino Group (-NH₂), Bromine Atom (Br) | Chains, Sheets, 3D Networks |
| Halogen Bonding | Bromine Atom (Br) | Amino Group (-NH₂), Carbonyl Oxygen (C=O) | Directional Assemblies |
| π-π Stacking | Aromatic Ring | Aromatic Ring | Stacked Columns |
Chemical Reactivity and Transformative Chemistry
Electrophilic and Nucleophilic Reactions of the Aromatic Ring
Conversely, the presence of electron-withdrawing groups and halogens on the aromatic ring makes it a candidate for nucleophilic aromatic substitution (SNAr) reactions. masterorganicchemistry.com In SNAr, a nucleophile attacks an electron-poor aromatic ring, leading to the displacement of a leaving group. masterorganicchemistry.com For methyl 4-amino-3,5-dibromobenzoate, the bromine atoms can potentially act as leaving groups in the presence of strong nucleophiles under specific reaction conditions. The success of such reactions is often dependent on the nature of the nucleophile, the solvent, and the temperature. mdpi.com Theoretical studies, such as those using DFT calculations, can help predict the most likely site for nucleophilic attack by examining the lowest unoccupied molecular orbital (LUMO) coefficients of the carbon atoms. mdpi.com
Reactivity of the Amino Group
The primary amino group is a key site of reactivity in this compound, readily participating in reactions typical of arylamines.
Amidation and Acylation Reactions
The amino group can be readily acylated or amidated through reaction with acyl chlorides, anhydrides, or carboxylic acids. For instance, the reaction of a related compound, o-toluidine, with butyryl chloride results in the formation of an N-butyryl derivative. google.com This type of transformation is fundamental in organic synthesis for the introduction of new functional groups and for the protection of the amino group during subsequent reactions.
Table 1: Examples of Amidation/Acylation Reactions
| Reactant 1 | Reactant 2 | Product |
| o-Toluidine | Butyryl chloride | N-butyryl-2-methylaniline google.com |
This table presents a representative amidation reaction to illustrate the reactivity of an amino group on an aromatic ring.
Schiff Base Formation and Condensation Reactions
The primary amino group of this compound can undergo condensation reactions with aldehydes and ketones to form Schiff bases, also known as imines. lew.roresearchgate.net These reactions typically proceed via nucleophilic addition of the amine to the carbonyl carbon, followed by dehydration. Schiff base formation is a versatile method for creating new carbon-nitrogen double bonds and is significant in the synthesis of various heterocyclic compounds and molecules with potential biological activity. lew.roresearchgate.net The reaction of 3-formylacetylacetone (B1258551) with primary amines, for example, yields enamines, which are structurally related to Schiff bases. nih.gov The synthesis of Schiff bases can be carried out using various methods, including conventional heating in solvents like ethanol (B145695) or acetic acid, or more modern techniques like microwave irradiation. lew.ro
Reactivity of the Ester Moiety
The methyl ester group provides another avenue for the chemical transformation of this compound.
Hydrolysis and Transesterification Reactions
The ester group can be hydrolyzed to the corresponding carboxylic acid, 4-amino-3,5-dibromobenzoic acid, under either acidic or basic conditions. This transformation is a standard procedure in organic synthesis and is often a key step in the preparation of derivatives where a carboxylic acid functionality is required.
Transesterification, the conversion of one ester to another by reaction with an alcohol in the presence of an acid or base catalyst, is also a feasible reaction for the methyl ester of this compound. This allows for the modification of the ester group to introduce different alkyl or aryl moieties, thereby altering the physical and chemical properties of the molecule.
Carbon-Halogen Bond Transformations
The two carbon-bromine bonds on the aromatic ring are susceptible to a variety of transformations, offering a powerful tool for further functionalization of the molecule. These reactions include cross-coupling reactions, such as Suzuki, Heck, and Sonogashira reactions, where the bromine atoms can be replaced with carbon-based substituents. Additionally, the bromine atoms can be involved in Ullmann condensation reactions to form biaryl linkages.
Dehalogenation, the removal of the bromine atoms, can also be achieved under specific reductive conditions, leading to the formation of methyl 4-aminobenzoate (B8803810). This process can be useful if the bromine atoms are used as temporary directing groups or if the final product requires their absence.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. youtube.com this compound, with its two reactive C-Br bonds, is an excellent substrate for these transformations.
Suzuki-Miyaura Coupling:
The Suzuki-Miyaura coupling reaction is a widely used method for forming carbon-carbon bonds by reacting an organohalide with an organoboron compound, catalyzed by a palladium complex. nih.gov This reaction is valued for its mild conditions, tolerance of various functional groups, and the commercial availability of a wide range of boronic acids and their derivatives. nih.govenamine.net
In the context of this compound, the Suzuki-Miyaura coupling can be used to introduce one or two new aryl or alkyl groups at the 3 and 5 positions. The reaction typically proceeds sequentially, with the first coupling occurring at one of the bromine positions, followed by a second coupling at the remaining bromine if desired. The specific conditions, including the choice of palladium catalyst, base, and solvent, can be tuned to control the selectivity and yield of the mono- and di-substituted products. nih.govrsc.org
For instance, the coupling of a related compound, (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline, with various boronic acids in the presence of Pd(PPh₃)₄ and K₃PO₄ at 90 °C resulted in both monosubstituted and bisubstituted products. nih.gov This demonstrates the feasibility of sequential or double Suzuki coupling on di-brominated aromatic systems.
Table 1: Examples of Suzuki-Miyaura Coupling Reactions
| Aryl Halide | Boronic Acid/Ester | Catalyst | Base | Solvent | Product | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|
| 4-Bromobenzoic acid | Phenylboronic acid | Ad-L-PdCl₂⊂dmβ-CD | Na₂CO₃ | Water/Organic Mixture | 4-Phenylbenzoic acid | >98 | rsc.org |
| (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline | Various boronic acids | Pd(PPh₃)₄ | K₃PO₄ | Not Specified | Monosubstituted and bisubstituted products | 31-46 | nih.gov |
| ortho-Bromoanilines | Various boronic esters | CataCXium A palladacycle | Not Specified | 2-MeTHF | Diversified glucocorticoid receptor modulators | Good to Excellent | nih.gov |
Heck Coupling:
The Heck coupling reaction involves the palladium-catalyzed reaction of an aryl or vinyl halide with an alkene to form a substituted alkene. While specific examples involving this compound are not prevalent in the provided search results, the general principles of the Heck reaction suggest its applicability. The C-Br bonds of the substrate could react with various alkenes to introduce vinyl groups at the 3 and/or 5 positions.
Sonogashira Coupling:
The Sonogashira coupling is a powerful method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper co-catalysts. organic-chemistry.org This reaction is instrumental in synthesizing substituted and conjugated alkynes. researchgate.net
This compound can undergo Sonogashira coupling to introduce one or two alkynyl groups. The reaction conditions can be optimized to favor either mono- or di-alkynylation. Copper-free Sonogashira coupling protocols have been developed to address issues like homocoupling of acetylenes and to simplify purification. nih.gov For example, a room-temperature, copper-free Sonogashira coupling has been successfully applied to challenging aryl bromides using a specific palladium precatalyst, demonstrating excellent functional group tolerability. nih.gov
Table 2: Examples of Sonogashira Coupling Reactions
| Aryl Halide | Alkyne | Catalyst System | Base | Solvent | Product | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|
| 3,5-Dimethoxyphenyl bromide | 2-Ethynyl-5-fluoropyridine | [DTBNpP]Pd(crotyl)Cl | TMP | DMSO | Coupled Product | Up to 97 | nih.gov |
| 2-Amino-3-bromopyridines | Various terminal alkynes | Pd(CF₃COO)₂/PPh₃ | Cs₂CO₃ | Toluene | Substituted 2-aminopyridines | Not Specified | researchgate.net |
| 3-Bromo-6-methyl-1,2,4,5-tetrazine | Terminal alkynes | PdCl₂(PPh₃)₂ | Not Specified | Not Specified | Alkynyl tetrazines | Excellent |
Nucleophilic Aromatic Substitution Reactions
Nucleophilic aromatic substitution (SɴAr) is a key reaction for modifying aromatic rings, particularly those activated by electron-withdrawing groups. libretexts.org In an SɴAr reaction, a nucleophile replaces a leaving group on the aromatic ring. The reaction typically proceeds through a two-step addition-elimination mechanism involving a negatively charged intermediate known as a Meisenheimer complex. libretexts.org
While the ester group in this compound is electron-withdrawing, the amino group is strongly electron-donating, which generally deactivates the ring towards nucleophilic attack. However, under specific conditions or with highly activated nucleophiles, SɴAr reactions might be possible. The presence of two bromine atoms provides potential leaving groups for such a transformation. The regioselectivity of such reactions, if they were to occur, would be an important consideration. For instance, studies on 2,4-dichloroquinazoline (B46505) have shown that nucleophilic substitution occurs regioselectively at the 4-position. nih.gov
Radical Reactions and Photochemistry
Environmental and Toxicological Research
Degradation Pathways and Mechanisms
The degradation of a chemical compound in the environment determines its persistence. Degradation can occur through chemical or photochemical processes.
Chemical degradation involves the breakdown of a compound through reactions with other chemicals in the environment. For halogenated aromatic compounds like Methyl 4-amino-3,5-dibromobenzoate, hydrolysis and oxidation are potential degradation pathways. The ester group could be susceptible to hydrolysis, yielding 4-amino-3,5-dibromobenzoic acid and methanol (B129727). The aromatic ring, substituted with bromine atoms and an amino group, is relatively stable, but can undergo oxidative degradation under specific conditions, such as in the presence of strong oxidizing agents or microbial action.
While specific studies on this compound are not extensively documented, research on analogous compounds, such as other halogenated benzoates, provides insights. For instance, the degradation of 4-aminobenzoate (B8803810) has been studied, revealing that microorganisms can utilize it as a sole carbon and nitrogen source, often initiating degradation through pathways involving protocatechuate. researchgate.net The presence of bromine atoms on the ring in this compound, however, is expected to significantly influence its susceptibility to microbial degradation, potentially making it more recalcitrant.
Photodegradation is the breakdown of molecules by light, particularly ultraviolet (UV) radiation from the sun. Aromatic compounds can absorb UV light, leading to the excitation of electrons and subsequent chemical reactions. For this compound, photodegradation could involve the cleavage of the carbon-bromine bond or transformations of the amino and ester functional groups. The kinetics of photodegradation, which describe the rate of this process, are essential for predicting the compound's environmental half-life. The rate of photodegradation would depend on factors such as the intensity of solar radiation, the presence of photosensitizing agents in the environment, and the specific environmental matrix (e.g., water, soil).
Environmental Fate and Transport Modeling
Environmental fate and transport models are computational tools used to predict the distribution and concentration of chemicals in the environment. taftlaw.com These models integrate a compound's physicochemical properties with environmental parameters to simulate its movement through air, water, and soil. epa.gov
For this compound, key input parameters for such models would include its water solubility, vapor pressure, and octanol-water partition coefficient (Kow). These properties influence its partitioning between different environmental compartments. For instance, a high Kow would suggest a tendency to adsorb to organic matter in soil and sediment, reducing its mobility in water.
A variety of mathematical models are available to describe the multimedia transport and fate of pollutants. epa.gov These can range from simple, single-compartment models to complex, multi-compartment models that link various environmental systems. taftlaw.com Such models can be invaluable for estimating potential exposure levels for different environmental receptors.
| Modeling Approach | Description | Key Parameters for this compound |
| Atmospheric Dispersion Modeling | Predicts the transport and dispersion of a chemical in the atmosphere. | Vapor pressure, atmospheric reaction rates. |
| Vadose Zone Modeling | Simulates the movement of a chemical through the unsaturated soil zone. | Adsorption coefficient (Koc), degradation rate in soil. |
| Surface Water Modeling | Estimates the concentration and transport of a chemical in rivers, lakes, and oceans. | Water solubility, hydrolysis rate, photodegradation rate. |
| Groundwater Modeling | Predicts the flow and transport of a chemical in subsurface aquifers. | Adsorption to aquifer materials, biodegradation rates. |
Analytical Method Development for Environmental Monitoring
The ability to detect and quantify a chemical in environmental samples is fundamental to assessing its presence and potential risks. For this compound, the development of sensitive and specific analytical methods is a key area of research. Given its chemical structure, a combination of chromatographic separation and mass spectrometric detection is likely the most effective approach.
High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector, such as a UV or mass spectrometry (MS) detector, would be a primary choice for analyzing water samples. Gas Chromatography-Mass Spectrometry (GC-MS) could also be employed, potentially after a derivatization step to increase the compound's volatility. The choice of method would depend on the environmental matrix (water, soil, sediment, biota) and the required detection limits.
The development of such methods would need to consider potential interferences from other compounds present in environmental samples. epa.gov Therefore, robust sample preparation techniques, such as solid-phase extraction (SPE), would be necessary to isolate and concentrate the analyte prior to analysis.
| Analytical Technique | Principle | Applicability to this compound |
| High-Performance Liquid Chromatography (HPLC) | Separation based on partitioning between a stationary and mobile phase. | Suitable for water samples; can be coupled with various detectors. |
| Gas Chromatography (GC) | Separation of volatile compounds in a gaseous mobile phase. | May require derivatization to increase volatility. |
| Mass Spectrometry (MS) | Identifies compounds based on their mass-to-charge ratio. | Provides high specificity and sensitivity for confirmation. |
| Tandem Mass Spectrometry (MS/MS) | Increases selectivity and reduces background noise for complex samples. | Ideal for trace-level detection in complex environmental matrices. |
Ecotoxicological Study Methodologies
Ecotoxicological studies are designed to assess the adverse effects of chemical substances on living organisms in an ecosystem. These studies are typically conducted on a range of organisms representing different trophic levels, such as algae, invertebrates (e.g., daphnids), and fish.
Standardized test guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD), are often followed to ensure the data are reliable and comparable. For this compound, ecotoxicological testing would aim to determine key endpoints such as the acute toxicity (e.g., LC50 - the concentration lethal to 50% of the test organisms) and chronic toxicity (e.g., effects on reproduction and growth).
The methodologies would involve exposing the test organisms to a range of concentrations of the chemical under controlled laboratory conditions. The observed effects are then used to derive concentrations that are considered safe for the environment.
| Test Organism | Type of Test | Endpoint Measured |
| Algae (e.g., Pseudokirchneriella subcapitata) | Growth Inhibition Test | EC50 (concentration causing 50% reduction in growth) |
| Invertebrate (e.g., Daphnia magna) | Acute Immobilisation Test | EC50 (concentration causing 50% immobilization) |
| Fish (e.g., Zebrafish, Danio rerio) | Acute Toxicity Test | LC50 (lethal concentration for 50% of fish) |
| Fish | Early Life Stage Toxicity Test | Effects on hatching, survival, and growth. |
Conclusion and Future Research Directions
Summary of Key Research Findings and Advancements
Methyl 4-amino-3,5-dibromobenzoate is a significant intermediate in organic synthesis. A notable advancement in its preparation involves a two-step process starting from 4-bromo-3-nitrobenzoic acid methyl ester. This method, which includes bromination followed by a reduction reaction, is highlighted for its simplicity, use of inexpensive raw materials, and high total yield, which can exceed 80%. google.com The process is efficient as the product from the initial bromination can proceed to the reduction step without the need for purification. google.com
The characterization of related compounds, such as Methyl 4-amino-3-bromobenzoate, provides a basis for understanding the properties of its dibrominated counterpart. Spectroscopic data and physical properties like melting point have been documented for similar structures. sigmaaldrich.comsigmaaldrich.com
Unaddressed Research Gaps and Challenges
Furthermore, detailed investigations into the compound's solid-state chemistry, such as its crystal structure and polymorphism, are not extensively reported in publicly accessible literature. While the crystal structure of the related Methyl 4-amino-3-methylbenzoate has been analyzed, offering insights into intermolecular interactions, a similar detailed analysis for the dibrominated compound is a clear research gap. researchgate.net
Potential for Novel Applications and Derivatives
The structural features of this compound, including the presence of amino and bromo substituents on an aromatic ring, make it a versatile scaffold for the synthesis of novel derivatives. The amino group can be readily converted into various functional groups, opening avenues for creating a diverse library of compounds. mdpi.com For example, it can serve as a precursor for the synthesis of more complex molecules with potential chromogenic and fluorogenic properties, similar to derivatives of nitrobenzofurazan. mdpi.com
The development of new synthetic methodologies, such as those for creating α/β-mixed peptides from unnatural amino acids, could be adapted to incorporate structures derived from this compound. mdpi.com This could lead to the creation of novel peptidomimetics with unique biological activities.
Interdisciplinary Research Opportunities
The potential applications of this compound and its derivatives extend across multiple scientific disciplines. In medicinal chemistry, it can serve as a building block for the synthesis of new therapeutic agents. The study of its derivatives could lead to the discovery of compounds with activities similar to known drugs like telmisartan, which is an angiotensin II receptor blocker. researchgate.net
In materials science, the compound's aromatic and halogenated structure suggests potential for creating novel organic materials with specific electronic or optical properties. Research into its use in the synthesis of liquid crystals or other functional materials, inspired by work on polyfunctionalized biphenyls, presents an exciting interdisciplinary opportunity. researchgate.net Furthermore, collaboration between organic chemists and computational scientists could enable the prediction of properties and biological activities of new derivatives, guiding synthetic efforts toward the most promising candidates.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for Methyl 4-amino-3,5-dibromobenzoate, and how are reaction conditions optimized?
- Methodology :
- Step 1 : Start with methyl 4-aminobenzoate. Introduce bromine at positions 3 and 5 via electrophilic bromination using Br₂ in the presence of FeBr₃ as a catalyst. Monitor reaction progress via TLC .
- Step 2 : Optimize stoichiometry (2.2 equiv. Br₂) and temperature (0–5°C) to avoid over-bromination. Quench excess Br₂ with Na₂S₂O₃.
- Alternative route : Nitrate methyl 3,5-dibromobenzoate at position 4, followed by reduction of the nitro group to amine using H₂/Pd-C .
- Purification : Recrystallize from ethanol/water (yield ~65–75%) .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Techniques :
- ¹H NMR (DMSO-d₆): Aromatic protons appear as singlet at δ ~8.0–8.5 ppm (C4-H). Amino protons (NH₂) resonate as broad peak at δ ~5.5–6.5 ppm .
- IR : Ester carbonyl (C=O) stretch at ~1700 cm⁻¹; NH₂ bending at ~1600 cm⁻¹ .
- Mass Spectrometry : Molecular ion peak at m/z 323 (M⁺ for C₈H₆Br₂NO₂) .
Q. What are the primary research applications of this compound in academic studies?
- Applications :
- Organic Synthesis : Intermediate for Suzuki coupling to create biaryl structures (e.g., pharmaceutical precursors) .
- Biological Studies : Structural analog of salicylic acid derivatives; tested for enzyme inhibition (e.g., cyclooxygenase) due to bromine’s electron-withdrawing effects .
Advanced Research Questions
Q. How can regioselectivity challenges during bromination be addressed to avoid by-products?
- Strategies :
- Use directing groups : The para-amino group directs bromine to meta positions. Pre-functionalize with protecting groups (e.g., acetyl) to prevent undesired substitution .
- Kinetic control : Conduct bromination at low temperatures (0°C) to favor mono-substitution. Quench reaction before di-substitution dominates .
- Computational modeling : DFT calculations predict electron density distribution to identify reactive sites .
Q. How to resolve discrepancies in reported melting points or spectral data across studies?
- Approach :
- Cross-validation : Compare data with NIST Standard Reference Database and PubChem .
- Purity assessment : Use HPLC (C18 column, acetonitrile/water gradient) to detect impurities. Recrystallize until >98% purity (by elemental analysis) .
- Polymorphism screening : Perform X-ray crystallography (via SHELX-90 ) to identify crystal forms affecting melting points.
Q. What mechanistic insights explain its reactivity in nucleophilic aromatic substitution (NAS)?
- Mechanism :
- Bromine’s strong electron-withdrawing effect activates the ring for NAS. The ester group further deactivates the ring, directing attack to the para position relative to the amino group.
- Experimental validation : Track reaction intermediates via LC-MS; use deuterated solvents to study kinetic isotope effects .
Q. How to optimize coupling reactions (e.g., Suzuki) using this compound as a substrate?
- Protocol :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
